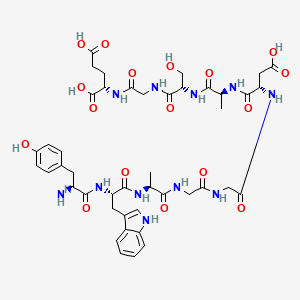
(E)-Ethyl 3-(2-nitrophenyl)acrylate
Übersicht
Beschreibung
(E)-Ethyl 3-(2-nitrophenyl)acrylate is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. This compound is commonly used in the synthesis of other chemicals and has various applications in the field of chemistry.
Wissenschaftliche Forschungsanwendungen
1. Intermediate in Aurora 2 Kinase Inhibitors Synthesis
(E)-Ethyl 3-(2-nitrophenyl)acrylate and its analogues have been utilized as intermediates in the synthesis of Aurora 2 kinase inhibitors. A novel one-pot, three-component Wittig–SNAr approach has been developed to synthesize these intermediates with high stereoselectivity and in moderate to high yield, using water as an environmentally benign solvent under metal-free mild reaction conditions (Xu et al., 2015).
2. Application in Dual pH and Temperature Responsive Polymeric Sensor
The synthesis of a monomer incorporating this compound structure, followed by copolymerization with N-isopropylacrylamide, led to the creation of a dual pH and temperature responsive polymeric sensor. This copolymer exhibited unique properties, such as a lower critical solution temperature only in acidic medium and sensitive fluorescence change towards varying pH levels at different temperatures (Eftekhari‐Sis & Ghahramani, 2015).
3. Conversion into Ethyl 2-Aminoquinoline-3-carboxylate
This compound has been effectively converted to ethyl 2-aminoquinoline-3-carboxylate, demonstrating its potential as a precursor in organic synthesis. This conversion process achieved a high yield, showcasing its efficiency and utility in synthesizing complex organic compounds (Luo Yan-ping, 2011).
4. Formation of 4H-1,2-Oxazines and Hydroxy-arylaldehydes
In reactions with titanium tetrachloride, this compound has been shown to form 4H-1,2-oxazines and hydroxy-arylaldehydes. This reaction pathway is significant for creating structurally diverse organic compounds, which can be of interest in various chemical research applications (Hirotani & Zen, 1994).
5. Application in Supramolecular Assembly
This compound has been involved in the supramolecular assembly of its Z isomer. The study of these assemblies, including the roles of noncovalent interactions in crystal packing, contributes to the broader understanding of supramolecular chemistry and material science (Matos et al., 2016).
6. Incorporation into Polymer Chemistry
This compound has been used in the synthesis of various copolymers, exploring its reactivity with other monomers like styrene. The characterization of these copolymers, including their thermal properties and molecular weights, is crucial in expanding the range of materials available for industrial and scientific applications (Thamizharasi et al., 1996).
Eigenschaften
IUPAC Name |
ethyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXOWPEFVCPDV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-05-0 | |
| Record name | NSC38000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















